Alogliptin Related Compound 15 is a derivative of alogliptin, which is a well-known dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes. Alogliptin functions by increasing the levels of incretin hormones, thereby enhancing insulin secretion and decreasing glucagon levels. This compound is classified under the category of antidiabetic agents, specifically targeting the Dipeptidyl Peptidase-4 enzyme.
Alogliptin Related Compound 15 is synthesized as part of research efforts to develop novel Dipeptidyl Peptidase-4 inhibitors with improved efficacy and safety profiles. It falls under the broader classification of pyrimidin-dione compounds, which are characterized by their structural features that allow them to interact effectively with biological targets involved in glucose metabolism.
The synthesis of Alogliptin Related Compound 15 involves multiple steps that utilize various chemical reactions. A notable method includes the condensation of key intermediates, such as aminopiperidine derivatives and spirocyclic rings. The preparation typically employs techniques like alkylation and cyclization to form the desired compound efficiently.
Alogliptin Related Compound 15 features a complex molecular structure that includes a pyrimidine ring system and a piperidine moiety. The presence of various substituents on these rings contributes to its pharmacological properties.
The molecular formula for Alogliptin Related Compound 15 is typically represented as C14H19N3O2, with a molecular weight around 263.33 g/mol. Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its identity and purity.
The primary chemical reactions involved in synthesizing Alogliptin Related Compound 15 include:
The synthesis process often utilizes solvents such as dimethylformamide or tetrahydrofuran, along with bases like sodium hydride to facilitate reactions effectively. Reaction conditions such as temperature and time are optimized to maximize yield and purity.
Alogliptin Related Compound 15 acts primarily by inhibiting the Dipeptidyl Peptidase-4 enzyme, which leads to an increase in incretin levels. This mechanism results in:
Alogliptin Related Compound 15 is primarily used in scientific research aimed at developing new therapeutic agents for type 2 diabetes management. Its applications include:
Alogliptin Related Compound 15 is systematically named as (R)-N-(1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)acetamide according to IUPAC conventions [3] [6]. This nomenclature precisely defines its molecular architecture:
Its molecular formula is C₂₀H₂₃N₅O₃, with a molecular weight of 381.44 g/mol [6]. Elemental analysis reveals the composition: Carbon (63.0%), Hydrogen (6.08%), Nitrogen (18.36%), and Oxygen (12.58%). The formula differs from alogliptin (C₁₈H₂₁N₅O₂) by C₂H₂O, corresponding to acetylation of the primary amine (Table 1).
Table 1: Molecular Comparison with Alogliptin
Parameter | Alogliptin Related Compound 15 | Alogliptin |
---|---|---|
Molecular Formula | C₂₀H₂₃N₅O₃ | C₁₈H₂₁N₅O₂ |
Molecular Weight (g/mol) | 381.44 | 339.40 |
Key Functional Group | Acetamide (-NHCOCH₃) | Primary amine (-NH₂) |
Nitrogen Content | 18.36% | 20.64% |
This compound contains one chiral center at the C3 position of the piperidine ring, which exhibits exclusive (R)-configuration [3] [6]. This stereochemistry matches the active pharmaceutical ingredient (alogliptin), critical for maintaining complementarity with DPP-4's asymmetric binding pocket [8].
Stereochemical relationships include:
The (R)-configuration enables hydrogen bonding with Tyr662 and hydrophobic interactions with Tyr666 in DPP-4's S2 extensive subsite [8]. Configurationally unstable analogs risk losing target affinity due to mismatched stereochemistry.
Structurally, this compound is an acetylated derivative of alogliptin, where the primary amine on the piperidine ring is converted to an acetamide group (Fig 1) [3] [6] [10]. This modification:
Fig 1: Structural Relationship to Alogliptin
Alogliptin Core: Pyrimidinedione-(CH₂)-Cyanophenyl + Piperidinyl-NH₂ ↓ Acetylation Alogliptin Related Compound 15: Pyrimidinedione-(CH₂)-Cyanophenyl + Piperidinyl-NHCOCH₃
Binding implications to DPP-4 (PDB: 4BSE) [8]:
While single-crystal X-ray diffraction data remains unpublished, reverse-phase HPLC analyses indicate distinct chromatographic behavior versus alogliptin [5]. Under validated conditions (CN column; mobile phase: TFA/water/acetonitrile gradient), this compound exhibits:
No polymorphic forms have been documented, suggesting it exists as a single crystalline phase or amorphous solid. Its melting point is unreported, but thermal analysis would likely show decomposition near 200°C based on structural analogs [5] [10].
Table 2: Analytical Characterization Data
Parameter | Conditions/Value | Significance |
---|---|---|
HPLC Retention Time | ~14.3 min (gradient elution) [5] | Confirms identity and purity |
Detection Wavelength | 278 nm [5] | Selective quantification |
LogP (predicted) | ~1.8 (vs alogliptin ~1.0) | Indicates higher membrane permeability |
Chiral Purity | >99% (R)-isomer [6] | Ensures stereochemical homogeneity |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: